N-methyl-N-phenylquinoline-5-carboxamide
Description
N-methyl-N-phenylquinoline-5-carboxamide is a quinoline-derived carboxamide featuring a disubstituted nitrogen on the carboxamide group (N-methyl and N-phenyl) and a quinoline scaffold substituted at the 5-position. Quinoline carboxamides are known for their diverse biological activities, influenced by substituent patterns and positional isomerism .
Properties
IUPAC Name |
N-methyl-N-phenylquinoline-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(13-7-3-2-4-8-13)17(20)15-9-5-11-16-14(15)10-6-12-18-16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVXTDLOXJUYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C3C=CC=NC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenylquinoline-5-carboxamide typically involves the reaction of quinoline-5-carboxylic acid with N-methyl-N-phenylamine under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenylquinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Chemistry: N-methyl-N-phenylquinoline-5-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of antimicrobial, antimalarial, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-methyl-N-phenylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Table 1: Positional Isomerism Effects
| Compound Type | Position | Key Activities | Melting Point Range | Yield Range |
|---|---|---|---|---|
| Quinoline-4-carboxamide | 4 | Antibacterial | 171.5–189.4°C | 54–67% |
| Quinoline-5-carboxamide | 5 | Antinociceptive | Not reported | Not reported |
Substituent Effects on Carboxamide Nitrogen
The nature of substituents on the carboxamide nitrogen influences solubility, metabolic stability, and bioactivity:
- Morpholino/dialkylamino groups (e.g., compounds 5a5–5a7 in ): Improve water solubility but may increase susceptibility to enzymatic degradation. These derivatives show antibacterial activity with purities >97% .
Table 2: Substituent Impact on Properties
*Hypothesized based on structural analogs.
Metabolic Stability and Demethylation Pathways
N-methyl groups are prone to demethylation via hepatic microsomal enzymes, as seen in imidazole carboxamides (). For example, 14C-methyl-labeled DIC undergoes 4–21.4% demethylation to CO₂ in rats and humans . The target compound’s N-methyl group may follow similar pathways, but steric shielding by the N-phenyl group could reduce enzymatic access, prolonging half-life compared to less hindered analogs.
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